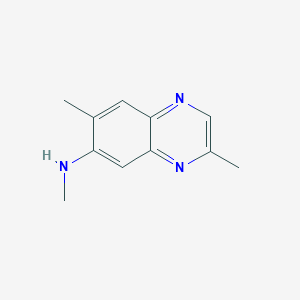
N,3,7-Trimethylquinoxalin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,7-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine, characterized by a quinoxaline core substituted with three methyl groups and an amine group. Quinoxalines are known for their broad-spectrum biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method involves the alkylation of quinoxaline derivatives. For instance, starting with quinoxaline, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Reductive Amination: Another method involves the reductive amination of quinoxaline derivatives. This involves the reaction of a quinoxaline aldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst like palladium on carbon.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinoxaline N-oxides.
Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various alkylated or acylated quinoxaline derivatives.
Applications De Recherche Scientifique
N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:
Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.
Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, lacking the methyl and amine substitutions.
2,3-Dimethylquinoxaline: Similar structure but with only two methyl groups.
6-Aminoquinoxaline: Similar structure but without the methyl groups.
Uniqueness:
N,3,7-Trimethylquinoxalin-6-amine: stands out due to its specific substitution pattern, which can enhance its biological activity and stability compared to its analogs.
Propriétés
Numéro CAS |
97389-14-5 |
|---|---|
Formule moléculaire |
C11H13N3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N,3,7-trimethylquinoxalin-6-amine |
InChI |
InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3 |
Clé InChI |
AZOQYQJZXFUXDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=C(N=C2C=C1NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




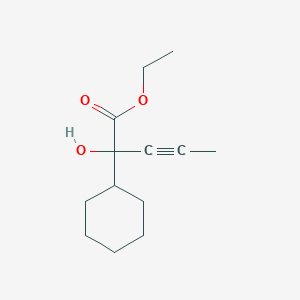
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
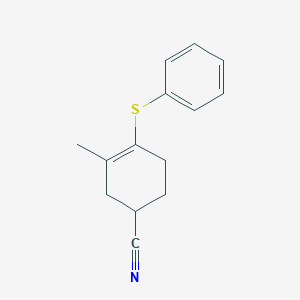
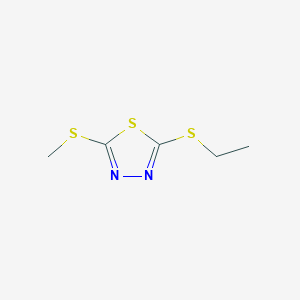
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
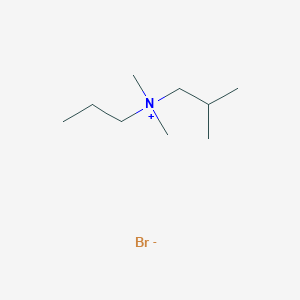
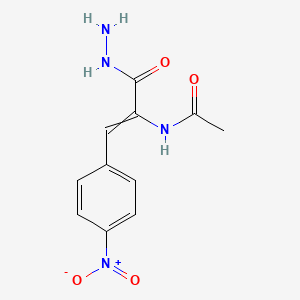
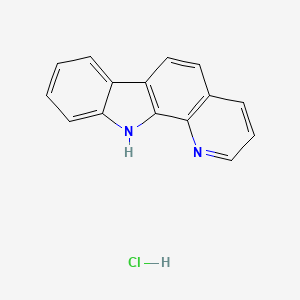
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
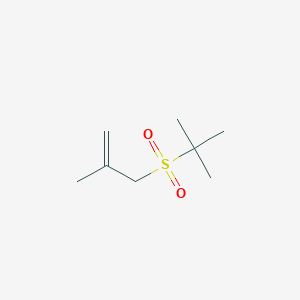
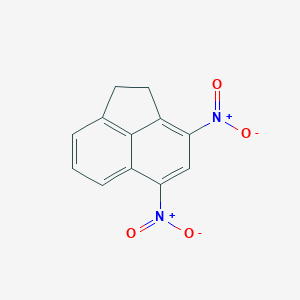
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
